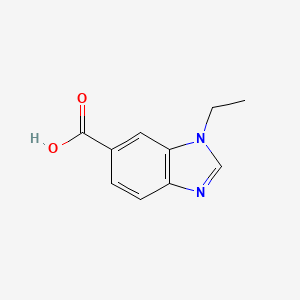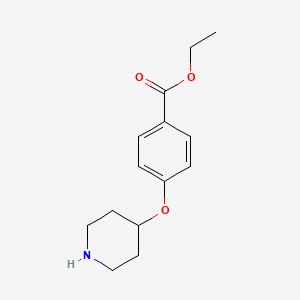
4-((Chloromethyl)sulfonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)thiomorpholine is an organic compound with the molecular formula C5H10ClNO2S2 and a molecular weight of 215.72 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a chloromethylsulfonyl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Stirring: To ensure uniform mixing and reaction completion
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
4-((Chloromethyl)sulfonyl)thiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced sulfur functionality.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)thiomorpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound, lacking the chloromethylsulfonyl group.
4-((Methylsulfonyl)thiomorpholine): Similar structure but with a methylsulfonyl group instead of a chloromethylsulfonyl group.
4-((Chloromethyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-((Chloromethyl)sulfonyl)thiomorpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Propriétés
Formule moléculaire |
C5H10ClNO2S2 |
|---|---|
Poids moléculaire |
215.7 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C5H10ClNO2S2/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 |
Clé InChI |
BTVZGDZFMOCNRG-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)


![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)







![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
